Boc-3-(Methylseleno)-D-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3-(Methylseleno)-D-Ala-OH, also known as Boc-3-(Methylseleno)-D-alanine, is a derivative of the amino acid alanine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methylseleno group attached to the D-alanine molecule. This compound is primarily used in peptide synthesis and as an intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of D-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the Boc-protected D-alanine . The methylseleno group is then introduced using a suitable selenium reagent under controlled conditions .
Industrial Production Methods
Industrial production of Boc-3-(Methylseleno)-D-Ala-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-3-(Methylseleno)-D-Ala-OH undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the methylseleno group back to its original state or to other selenium-containing compounds.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, and various substituted alanine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Boc-3-(Methylseleno)-D-Ala-OH has several scientific research applications:
Wirkmechanismus
The mechanism of action of Boc-3-(Methylseleno)-D-Ala-OH involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective functionalization. The methylseleno group can undergo redox reactions, influencing the compound’s reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-3-(Methylthio)-D-Ala-OH: Similar structure but with a methylthio group instead of a methylseleno group.
Boc-3-(Methylsulfonyl)-D-Ala-OH: Contains a methylsulfonyl group, offering different reactivity and properties.
Boc-3-(Methylamino)-D-Ala-OH: Features a methylamino group, providing distinct chemical behavior
Uniqueness
Boc-3-(Methylseleno)-D-Ala-OH is unique due to the presence of the methylseleno group, which imparts specific redox properties and potential biological activity. This makes it valuable in research focused on selenium chemistry and its applications in medicine and industry .
Eigenschaften
Molekularformel |
C9H17NO4Se |
---|---|
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylselanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4Se/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
LCDYDFZQTGADFX-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](C[Se]C)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C[Se]C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.